[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone
Description
[4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone is a substituted pyrrole derivative featuring two distinct aromatic moieties: a 2-chloro-6-fluorophenyl group attached to the pyrrole ring and a 3-(trifluoromethyl)phenyl ketone substituent. Pyrrole-based methanones are of interest in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF4NO/c19-14-5-2-6-15(20)16(14)12-8-24-9-13(12)17(25)10-3-1-4-11(7-10)18(21,22)23/h1-9,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKUEGXMXJYOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC=C2C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone , identified by its IUPAC name and molecular formula , has garnered attention due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrole ring and multiple halogen substituents, which contribute to its biological properties. The molecular weight is approximately 334.2 g/mol . Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that the compound may inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory responses in vitro.
- Inhibition of Key Enzymes : It may act as an inhibitor of certain kinases involved in cancer progression.
Anticancer Activity
The anticancer effects of 4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone have been evaluated against several cancer cell lines, including lung, breast, and prostate cancers.
Case Studies
- Prostate Cancer (PC-3 Cell Line) :
- Breast Cancer (MCF-7 Cell Line) :
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis via activation of caspase pathways.
- Inhibition of angiogenesis through the downregulation of VEGFR-2, which is crucial for tumor vascularization .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory assays. Research indicates that it may modulate inflammatory cytokines and reduce oxidative stress markers in cell cultures.
Inhibitory Effects on Kinases
Recent studies have highlighted the potential of this compound as an inhibitor of various kinases involved in cancer cell signaling pathways:
- Aurora-A Kinase : The compound demonstrated significant inhibition with IC50 values as low as 0.067 μM , suggesting its role in disrupting mitotic processes in cancer cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Research indicates that derivatives with similar structures exhibit potent activity against various cancer cell lines. For instance, compounds that contain pyrrole moieties have been shown to inhibit serine-threonine kinases and tyrosine kinases, which are crucial in cancer cell proliferation and survival .
Case Study:
A study published in 2022 demonstrated that a related compound effectively treated hyper-proliferative disorders such as cancer when used alone or in combination with other therapies. The solid dispersion formulation improved bioavailability and therapeutic efficacy, indicating that similar strategies could be applied to [4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone .
1.2 Anti-inflammatory Properties
Pyrrole derivatives have also been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
Research has indicated that certain pyrrole compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrole derivatives. Modifications to the fluorine and chlorine substituents on the phenyl rings can significantly influence biological activity.
Table 1: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2-Chloro | Enhances potency against cancer cells | |
| 6-Fluoro | Increases solubility and bioavailability | |
| Trifluoromethyl | Improves binding affinity to targets |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is essential for its application as a therapeutic agent. Studies suggest that modifications can lead to improved absorption and distribution profiles.
Case Study:
In a formulation study, a solid dispersion of a related compound was shown to enhance dissolution rates and overall bioavailability compared to conventional formulations. This approach could be adapted for this compound to optimize its therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent on Pyrrole Ring | Aryl Ketone Substituent | Molecular Formula | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2-Chloro-6-fluorophenyl | 3-(Trifluoromethyl)phenyl | C₁₈H₁₁ClF₄NO | High polarity due to Cl, F, and CF₃; potential metabolic stability |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8) | 2-Chloro-6-fluorophenyl | 4-Chlorophenyl | C₁₇H₁₀Cl₂FNO | Reduced lipophilicity compared to target (Cl vs. CF₃) |
| Phenyl(5-tosyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methanone (3k) | 4-(Trifluoromethyl)phenyl | Phenyl (with tosyl group) | C₂₆H₁₉F₃N₂O₃S | Tosyl group enhances leaving capacity; higher molecular weight |
| Pyridin-3-yl[4-(trifluoromethyl)phenyl]methanone (CAS 21221-92-1) | N/A (pyridine core) | 4-(Trifluoromethyl)phenyl | C₁₃H₈F₃NO | Pyridine core increases basicity; lower steric hindrance |
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3-(trifluoromethyl)phenyl group introduces meta-directed electronic effects, contrasting with para-substituted analogues (e.g., 3k in Table 1). This positional difference may alter binding affinity in enzymatic pockets . The 2-chloro-6-fluorophenyl moiety provides ortho/para halogenation, enhancing steric bulk and electron-withdrawing effects compared to mono-halogenated derivatives .
Core Heterocycle Differences :
- Pyrrole rings (target compound) are less basic than pyridine (CAS 21221-92-1), affecting solubility and protonation states under physiological conditions .
Physicochemical Properties
- Melting Points: While direct data are unavailable, analogues with CF₃ (e.g., 3k, m.p. 177–178°C) suggest the target may exhibit a higher melting point than non-fluorinated derivatives due to enhanced intermolecular forces .
Q & A
Q. What are the common synthetic routes for preparing [4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and cyclization. For example:
- Step 1 : Introduce fluorine and chlorine substituents via nucleophilic aromatic substitution using potassium fluoride (KF) or fluorinating agents in polar aprotic solvents like DMSO .
- Step 2 : Construct the pyrrole ring via Paal-Knorr or Hantzsch cyclization, requiring acidic conditions (e.g., acetic acid) and controlled heating (80–100°C) .
- Step 3 : Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the final product .
Key Factors : Solvent polarity, temperature control during cyclization, and stoichiometric precision for halogenation.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., distinguishing chloro and fluoro phenyl groups via coupling patterns). F NMR quantifies trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, especially for the pyrrole ring and trifluoromethylphenyl moiety .
Q. What are the primary challenges in achieving high purity during synthesis, and what purification techniques are recommended?
- Methodological Answer :
- Challenges : Byproducts from incomplete halogenation or pyrrole cyclization (e.g., unreacted intermediates or regioisomers).
- Solutions :
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates polar impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) to maximize crystal lattice selectivity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial proximity of protons, resolving ambiguities in substituent orientation .
- Reference Standards : Compare with structurally validated analogs (e.g., EP impurity standards) to identify spectral deviations caused by crystal packing effects .
- Computational Modeling : Overlay DFT-optimized structures with crystallographic data to reconcile electronic environments observed in NMR .
Q. What computational methods are used to predict the reactivity of the trifluoromethyl group in this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbonyl .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess steric and electronic effects of the trifluoromethyl group on binding affinity .
Q. What strategies mitigate thermal degradation during synthesis or storage?
- Methodological Answer :
- Temperature Control : Use cryogenic reactors (<5°C) during exothermic steps (e.g., cyclization) to prevent decomposition .
- Inert Atmosphere : Store the compound under argon or nitrogen to minimize oxidation of the pyrrole ring .
- Stabilizers : Add radical scavengers (e.g., BHT) to formulations if prolonged storage is required .
Q. How can researchers analyze reaction mechanisms involving the pyrrole ring under varying conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
